REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.C(Cl)Cl.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>Cl.O>[CH3:21][S:22]([O:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:24])=[O:23]
|
Name
|
|
Quantity
|
2.6 kg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
18 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.85 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A suitable reactor maintained under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was cooled to and
|
Type
|
ADDITION
|
Details
|
was added fairly rapidly
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to room temperature within approximately 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with a solution of 0.2 kg of 33% hydrochloric acid in 5 L of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 5 L of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 2×15 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate (2 kg)
|
Type
|
CUSTOM
|
Details
|
Drying agent
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with 2×5 L of methylene chloride
|
Type
|
DISTILLATION
|
Details
|
with the final amount distilled off at 35° C./500 torr
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 kg | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |